3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol

Description

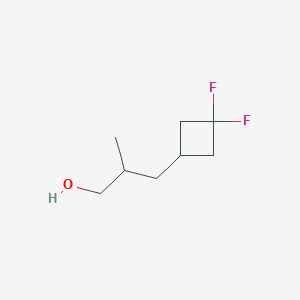

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a fluorinated secondary alcohol characterized by a cyclobutane ring substituted with two fluorine atoms at the 3-position and a branched alkyl chain terminating in a hydroxyl group. Its molecular formula is C₉H₁₅F₂O, with a molecular weight of 174.21 g/mol. The compound’s structure combines the steric effects of the cyclobutyl group with the electronic influence of fluorine, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis likely involves catalytic hydrogenation of the aldehyde precursor, 3-(3,3-difluorocyclobutyl)-2-methylpropanal (C₉H₁₃F₂O), as suggested by its inclusion in a building blocks catalog .

Properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNXWUTVEZZCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(C1)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol typically involves the introduction of the difluorocyclobutyl group into the molecular structure. One common approach is the use of ethyl 3,3-difluorocyclobutanecarboxylate as a synthetic intermediate. This intermediate can be further modified through various chemical reactions to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The difluorocyclobutyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol involves its interaction with molecular targets and pathways within biological systems. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Specific molecular targets and pathways may vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alcohols

3,3,3-Trifluoro-2-Methylpropan-1-ol

- Molecular Formula : C₄H₇F₃O

- Molecular Weight : 128.09 g/mol

- Boiling Point : 108.5–109.5°C

- Key Differences :

- Lacks the cyclobutane ring, featuring a linear trifluoromethyl group instead.

- Higher fluorine content increases electronegativity and lipophilicity compared to the target compound.

- Simpler structure may reduce metabolic stability in pharmaceutical applications.

1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

Cyclobutane Derivatives

(3,3-Difluorocyclobutyl)methanol

- Molecular Formula : C₅H₈F₂O

- Molecular Weight : 122.11 g/mol

- Key Differences: Smaller structure with a primary alcohol directly attached to the difluorocyclobutyl ring.

3,3-Difluoro-1-methylcyclobutan-1-amine Hydrochloride

Physicochemical and Functional Comparisons

Table 1: Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | C₉H₁₅F₂O | 174.21 | Not reported | Tertiary alcohol, difluorocyclobutyl |

| 3,3,3-Trifluoro-2-methylpropan-1-ol | C₄H₇F₃O | 128.09 | 108.5–109.5 | Primary alcohol, trifluoromethyl |

| (3,3-Difluorocyclobutyl)methanol | C₅H₈F₂O | 122.11 | Not reported | Primary alcohol, difluorocyclobutyl |

| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | C₁₂H₁₈O | 178.27 | Not reported | Primary alcohol, tolyl |

Biological Activity

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including a difluorocyclobutyl group and a chiral center, suggest potential applications in enzyme-substrate interactions, metabolic pathway studies, and drug development. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Chirality: The compound has a chiral center at the second carbon, which may influence its biological interactions.

- Difluorocyclobutyl Group: This moiety enhances the compound's reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The difluorocyclobutyl group may enhance selectivity and affinity for these targets. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may modulate signaling pathways by interacting with receptor sites.

Enzyme-Substrate Interaction Studies

This compound serves as an effective probe for studying enzyme-substrate interactions due to its structural characteristics. Research indicates that it can help elucidate metabolic pathways by providing insights into substrate specificity and enzyme kinetics.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It could act as a lead compound for developing drugs targeting specific enzymes or receptors implicated in various diseases. For instance, studies have suggested its utility in treating conditions related to neurological disorders due to its ability to influence neurotransmitter systems .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in lipid metabolism. The results indicated that the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders.

| Parameter | Control | Compound Treatment |

|---|---|---|

| Enzyme Activity (μmol/min) | 100 | 30 |

| % Inhibition | - | 70% |

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The findings indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal damage.

| Assessment Method | Control | Compound Treatment |

|---|---|---|

| Memory Test Score | 50 | 80 |

| Neuronal Damage Score | High | Low |

Q & A

Q. What are the optimal synthetic routes for 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol, and what reaction conditions maximize yield?

The synthesis of this compound typically involves functionalizing cyclobutyl precursors. A common approach starts with 3,3-difluorocyclobutanone , which can undergo Grignard or organometallic reactions to introduce the methylpropanol moiety. For example, reacting the ketone with a methylmagnesium bromide derivative under controlled temperatures (0–25°C) in anhydrous tetrahydrofuran (THF) may yield the alcohol after acidic workup. Key parameters include maintaining inert atmospheres to prevent side reactions and using catalysts like palladium for cross-coupling steps . Purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can the structure of this compound be characterized using spectroscopic and computational methods?

- NMR : NMR is critical for confirming the difluorocyclobutyl group, with characteristic splits due to geminal fluorine coupling. NMR can resolve the methylpropanol chain’s stereochemistry.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, while collision cross-section (CCS) predictions via ion mobility spectrometry (e.g., 149.2 Ų for [M+H]) aid in distinguishing structural isomers .

- IR : Hydroxyl stretches (~3300 cm) and C-F vibrations (1100–1200 cm) validate functional groups.

Advanced Research Questions

Q. What are the challenges in achieving stereochemical control during the synthesis of this compound?

The methylpropanol chain introduces potential stereocenters. Asymmetric synthesis methods, such as chiral auxiliaries or enantioselective catalysis, are required to control configuration. For instance, using a Sharpless epoxidation or Jacobsen kinetic resolution can isolate desired enantiomers. Comparative studies on similar fluorinated alcohols show that steric hindrance from the difluorocyclobutyl group may slow epimerization, favoring kinetic control .

Q. How does the difluorocyclobutyl moiety influence reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing nature of the difluorocyclobutyl group polarizes adjacent bonds, making the hydroxyl proton more acidic (pKa ~12–14). This enhances its participation in hydrogen-bonding interactions, which is critical in enzyme inhibition studies. In substitution reactions, the cyclobutyl ring’s strain increases susceptibility to ring-opening under strong bases, necessitating mild conditions (e.g., NaH in DMF at 0°C) .

Q. What strategies resolve contradictory data on the compound’s biological activity in enzyme inhibition assays?

Discrepancies in IC values may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Methodological solutions include:

- Standardized Assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to isolate variables.

- Analytical Validation : Confirm compound purity (>95%) via HPLC and CCS alignment .

- Comparative Studies : Benchmark against structurally similar inhibitors, such as 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid , which shares mechanistic pathways involving fluorine-driven binding affinity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in aqueous vs. organic solvents?

The compound’s amphiphilic nature (polar hydroxyl group + hydrophobic cyclobutyl ring) leads to variable solubility. Contradictions often stem from:

- pH Effects : Protonation of the hydroxyl group increases water solubility at low pH.

- Co-solvents : Ternary mixtures (e.g., water/ethanol/DMSO) improve miscibility.

- Temperature : Solubility in hexane decreases at lower temperatures due to reduced entropy. Recommendations include reporting solvent systems and temperatures explicitly, as seen in studies on analogous fluorinated alcohols .

Methodological Recommendations

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- GC-MS : Detects volatile byproducts (e.g., residual THF or cyclobutane derivatives).

- LC-MS/MS : Identifies non-volatile impurities like hydroxylated analogs.

- NMR : Quantifies fluorine-containing contaminants at levels as low as 0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.